Monoamine Transporter Uptake Inhibition Potency and Selectivity: MDAI vs. MDMA vs. MMAI in Synaptosomal Assays
MDAI inhibits [³H]5-HT uptake into rat brain synaptosomes with an IC₅₀ of 512 nM, and exhibits approximately 10-fold selectivity over [³H]DA uptake (IC₅₀ = 5,920 nM) and roughly 3-fold selectivity over [³H]NE uptake (IC₅₀ = 1,426 nM) [1]. In contrast, its closest structural analog MMAI (5-methoxy-6-methyl-2-aminoindan) is a far more selective SERT inhibitor with an IC₅₀ of 212 nM for 5-HT and 55- to 93-fold selectivity over NET (IC₅₀ = 11,618 nM) and DAT (IC₅₀ = 19,793 nM) [1]. MDMA, measured under comparable synaptosomal conditions in the same research program, inhibits [³H]5-HT uptake with an IC₅₀ of approximately 340–500 nM and [³H]DA uptake with an IC₅₀ of approximately 15–17 µM, yielding a selectivity window comparable to MDAI but with a distinct potency rank order at NET [2].
| Evidence Dimension | Inhibition of [³H]5-HT, [³H]NE, and [³H]DA uptake into rat brain synaptosomes (IC₅₀) |
|---|---|
| Target Compound Data | 5-HT IC₅₀ = 512 nM; NE IC₅₀ = 1,426 nM; DA IC₅₀ = 5,920 nM; SERT/DAT selectivity ≈ 11.6-fold |
| Comparator Or Baseline | MMAI: 5-HT IC₅₀ = 212 nM, NE IC₅₀ = 11,618 nM, DA IC₅₀ = 19,793 nM (SERT/DAT ≈ 93-fold); MDMA: 5-HT IC₅₀ ≈ 340–500 nM, DA IC₅₀ ≈ 15–17 µM |
| Quantified Difference | MDAI SERT/DAT selectivity (11.6-fold) is approximately 8-fold less selective than MMAI (93-fold); MDAI 5-HT potency (512 nM) is approximately 2.4-fold weaker than MMAI (212 nM) but comparable to MDMA |
| Conditions | Rat brain cortical/hippocampal synaptosomes; [³H]monoamine uptake inhibition assay; Johnson et al. 1991 methodology |
Why This Matters
MDAI provides an intermediate SERT selectivity window—sufficiently selective to avoid significant dopaminergic activity but not so selective as to eliminate noradrenergic contributions entirely, making it a more pharmacologically balanced tool for studying serotonergic behavioral effects than the hyper-selective MMAI.
- [1] Johnson MP, Conarty PF, Nichols DE. [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. Eur J Pharmacol. 1991;200(1):9-16. doi:10.1016/0014-2999(91)90659-e View Source
- [2] Simmler LD, Buser TA, Donzelli M, et al. Pharmacological characterization of designer cathinones and related compounds. Br J Pharmacol. 2013;168(2):458-470. doi:10.1111/j.1476-5381.2012.02145.x View Source
